molecular formula C9H7NO2 B588589 Acetanthranil-d3 CAS No. 1794905-25-1

Acetanthranil-d3

Cat. No. B588589
M. Wt: 164.178
InChI Key: WMQSKECCMQRJRX-FIBGUPNXSA-N
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Patent
US08153813B2

Procedure details

A solution of 2-aminobenzoic acid (300mg, 1.46 mmol) in acetic anhydride (2 mL) was heated to 130° C. for 16 hours. The mixture was concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.44-2.52 (m, 3H), 7.44-7.60 (m, 2H), 7.76-7.87 (m, 1H), 8.20 (dd, J=7.97, 1.53 Hz, 1H); MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:11](OC(=O)C)(=O)[CH3:12]>>[CH3:11][C:12]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(C2=C(N1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08153813B2

Procedure details

A solution of 2-aminobenzoic acid (300mg, 1.46 mmol) in acetic anhydride (2 mL) was heated to 130° C. for 16 hours. The mixture was concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.44-2.52 (m, 3H), 7.44-7.60 (m, 2H), 7.76-7.87 (m, 1H), 8.20 (dd, J=7.97, 1.53 Hz, 1H); MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:11](OC(=O)C)(=O)[CH3:12]>>[CH3:11][C:12]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(C2=C(N1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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